molecular formula C17H13FN6O2S B2478951 2-fluoro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034445-73-1

2-fluoro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B2478951
CAS No.: 2034445-73-1
M. Wt: 384.39
InChI Key: CXDPKSPRDVIYHS-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates multiple privileged heterocyclic structures, including a 1,2,4-oxadiazole ring linked to a thiophene moiety and a 1,2,3-triazole system connected via an ethyl linker to a 2-fluorobenzamide group. The 1,2,4-oxadiazole ring is recognized as a valuable bioisostere for ester and amide functionalities, often enhancing metabolic stability and improving the pharmacokinetic properties of lead compounds . This compound is intended for research applications in early-stage drug development, particularly for investigating new therapeutic agents. Its complex structure makes it a candidate for screening against a variety of biological targets. Researchers can utilize this compound in the design and synthesis of novel molecules with potential pharmacological activity. The integration of the thiophene and triazole rings, which are common in pharmaceuticals, may contribute to interactions with enzymatic targets through hydrogen bonding and dipole interactions . This product is provided for research purposes exclusively and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-fluoro-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O2S/c18-12-5-2-1-4-11(12)16(25)19-7-8-24-10-13(21-23-24)17-20-15(22-26-17)14-6-3-9-27-14/h1-6,9-10H,7-8H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDPKSPRDVIYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives , characterized by the presence of a fluoro substituent and a thiophen-2-yl moiety linked to an oxadiazole and triazole structure. The molecular formula is C25H23F2N3O3SC_{25}H_{23}F_{2}N_{3}O_{3}S, indicating a complex arrangement conducive to diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole and triazole rings often exhibit significant antimicrobial properties. For instance:

  • A study by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazoles showed potent activity against Mycobacterium bovis BCG and other bacterial strains. The binding affinity to the enzyme InhA was crucial for their mechanism of action .
  • In another investigation focused on similar heterocyclic compounds, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics like vancomycin against various Clostridium difficile strains .
CompoundMIC (µg/mL)Target Organism
Compound 300.003–0.03Clostridium difficile
Compound 31a0.03–0.125Neisseria gonorrhoeae

Cytotoxicity and Mechanisms

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably:

  • Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . This suggests that the compound may have potential as an anticancer agent.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis of Novel Derivatives : A recent study synthesized several oxadiazole derivatives and evaluated their bioactivity against bacterial strains, revealing promising antibacterial properties with EC50 values significantly lower than existing treatments .
  • Mechanistic Studies : Molecular docking studies have indicated that compounds similar to the target molecule interact favorably with key enzymes involved in bacterial cell wall synthesis, suggesting a mechanism for their antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Motifs and Functional Groups

The compound’s design aligns with trends in medicinal chemistry, where hybrid heterocycles improve potency and selectivity. Key comparisons include:

Compound Class Key Features Relevance to Target Compound References
1,2,4-Triazole-3-thiones Sulfonylphenyl groups, tautomeric equilibria (thione vs. thiol) Similar triazole core; tautomerism affects reactivity
1,2,3-Triazole-thiazoles Click chemistry-derived triazoles with aryl-thiazole substituents Shared 1,2,3-triazole; thiophene vs. thiazole electronic profiles
Benzamide-triazole hybrids Methoxy/fluoro-substituted benzamides linked to triazoles Fluorine’s electron-withdrawing effects vs. methoxy
Thiophene-containing analogs Thiophen-2-yl in thieno-pyrimidine scaffolds Thiophene’s role in π-π stacking or hydrophobic interactions

Computational and Crystallographic Insights

  • Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting the target’s structure could be resolved similarly .
  • Docking Studies : ’s triazole-thiazole compounds show distinct binding poses; the thiophene-oxadiazole motif in the target may occupy hydrophobic pockets .

Q & A

Q. What are the recommended synthetic strategies for preparing 2-fluoro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide?

  • Methodology : Multi-step synthesis involving: (i) Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as demonstrated in analogous triazole-oxadiazole hybrids . (ii) Oxadiazole Formation : Cyclization of thioamide intermediates with hydroxylamine under reflux conditions (e.g., ethanol, 70–80°C) to yield the 1,2,4-oxadiazole ring . (iii) Benzamide Coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 2-fluorobenzoyl group .
  • Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Use spectroscopic techniques (e.g., 1^1H NMR, IR) to confirm structural integrity at each step .

Q. How can the structural features of this compound be characterized to confirm its identity?

  • Analytical Workflow :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent connectivity (e.g., triazole protons at δ 7.5–8.0 ppm, oxadiazole carbons at ~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H]+^+ for C20_{20}H15_{15}FN6_6O2_2S).
  • X-ray Crystallography : If crystallizable, determine 3D conformation and hydrogen-bonding interactions .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Screening Pipeline :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profile .
  • Enzyme Inhibition : Target-specific assays (e.g., COX-2, acetylcholinesterase) based on structural analogs .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., high potency in vitro but low in vivo efficacy) be addressed?

  • Troubleshooting Strategies :
  • Solubility Optimization : Test solubility in DMSO/PBS and consider prodrug strategies (e.g., esterification) to improve bioavailability .
  • Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., oxidation of thiophene or triazole moieties) .
  • Formulation Studies : Use liposomal encapsulation or PEGylation to enhance pharmacokinetics .
    • Validation : Cross-reference with structurally similar compounds (e.g., thiadiazole-triazole hybrids) to identify trends in activity-stability relationships .

Q. What strategies can optimize the synthetic yield of the 1,2,4-oxadiazole ring?

  • Reaction Engineering :
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 medium to enhance cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) versus ethanol; higher dielectric constants may favor oxadiazole formation .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled microwave irradiation .

Q. How does the electronic nature of the thiophene substituent influence the compound’s reactivity and stability?

  • Computational Analysis :
  • DFT Calculations : Model HOMO-LUMO gaps and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attack .
  • Tautomerism Studies : Investigate thione-thiol tautomerism in the oxadiazole-thiophene system using 1^1H NMR in DMSO-d6_6 versus CDCl3_3 .
    • Experimental Validation : Synthesize analogs with electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups on thiophene to correlate substituent effects with stability .

Q. What methodologies resolve conflicting data in SAR studies for triazole-oxadiazole hybrids?

  • Systematic Approach :
  • Fragment-Based Design : Deconstruct the molecule into triazole, oxadiazole, and benzamide modules; test each fragment’s contribution to activity .
  • 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., bacterial topoisomerase IV) .
  • Crystallographic Data : Compare X-ray structures of active/inactive analogs to identify critical binding interactions .

Methodological Considerations

  • Data Reproducibility :

    • Document reaction conditions (e.g., solvent purity, catalyst batch) rigorously, as minor variations can significantly impact oxadiazole yields .
    • Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments ≥3 times .
  • Advanced Characterization :

    • Use 19^{19}F NMR to track the 2-fluorobenzamide group’s integrity during synthesis .
    • Employ LC-MS/MS to detect degradation products in stability studies .

Key Challenges and Future Directions

  • Challenge : Balancing lipophilicity (for membrane penetration) and hydrophilicity (for solubility) in analog design.
  • Solution : Introduce polar groups (e.g., hydroxyl, amine) at the benzamide or triazole positions while preserving aromatic stacking .

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